

Mass spectrometry analysis of 11Z-tetradecenoyl-CoA

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Compound of Interest

Compound Name: 11Z-tetradecenoyl-CoA

Cat. No.: B15546701

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An in-depth guide to the mass spectrometry analysis of **11Z-tetradecenoyl-CoA**, tailored for researchers, scientists, and professionals in drug development. This document provides detailed application notes, experimental protocols, and data presentation guidelines.

Application Notes

Introduction to 11Z-Tetradecenoyl-CoA

11Z-tetradecenoyl-CoA is a monounsaturated long-chain acyl-coenzyme A (acyl-CoA) intermediate. Acyl-CoAs are central metabolites in numerous cellular processes, including the synthesis and oxidation of fatty acids, energy metabolism, and the regulation of gene expression through protein acylation.[1][2][3] The analysis of specific acyl-CoA species like **11Z-tetradecenoyl-CoA** is crucial for understanding metabolic pathways and their dysregulation in various diseases. Elevated levels of the related C14:1 acylcarnitine are a biomarker for Very-long-chain acyl-CoA dehydrogenase (VLCAD) deficiency, a common inherited disorder of fatty acid oxidation.[4][5]

Principle of LC-MS/MS Analysis

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the sensitive and specific quantification of acyl-CoAs from complex biological matrices.[2][6][7] The technique involves:

- **Chromatographic Separation:** Reversed-phase liquid chromatography is used to separate acyl-CoAs based on the length and saturation of their fatty acyl chain. This step is critical for

resolving isomeric and isobaric species.

- Ionization: Electrospray ionization (ESI) is typically used to generate positively charged precursor ions of the acyl-CoA molecules.
- Tandem Mass Spectrometry (MS/MS): The analysis is performed using Multiple Reaction Monitoring (MRM), which provides high specificity and sensitivity.[8]
 - Q1 (First Quadrupole): Selects the precursor ion (the intact ionized molecule, $[M+H]^+$).
 - Q2 (Collision Cell): The precursor ion is fragmented through collision-induced dissociation (CID).
 - Q3 (Third Quadrupole): Selects a specific, characteristic product ion for detection.

This process allows for the precise quantification of the target analyte with minimal interference from the sample matrix.

Characteristic Fragmentation of Acyl-CoAs

Acyl-CoAs exhibit a predictable fragmentation pattern in positive ion ESI-MS/MS, which is essential for their identification. The primary fragmentation event involves the cleavage of the pyrophosphate bond, resulting in two main characteristic product ions:

- A product ion corresponding to the neutral loss of the adenosine 3'-phosphate 5'-diphosphate moiety (507.0 Da). This fragment retains the acyl chain and is specific to the particular acyl-CoA being analyzed.[9][10]
- A common product ion at m/z 428.0365, which corresponds to the adenosine 3',5'-diphosphate fragment.[11]

Monitoring the transition from the specific precursor ion to these product ions allows for highly selective detection.

Experimental Protocols

Protocol 1: Extraction of Acyl-CoAs from Biological Samples

This protocol is a general guideline and may require optimization based on the specific tissue or cell type.

Materials:

- Frozen tissue or cell pellet
- Extraction Solution: Acetonitrile/Methanol/Water (2:2:1 v/v/v)[[6](#)] or 100 mM potassium phosphate monobasic (pH 4.9) and Acetonitrile:2-propanol:Methanol (3:1:1)[[12](#)]
- Internal Standard (e.g., Heptadecanoyl-CoA, C17:0-CoA)
- Homogenizer
- Centrifuge (capable of 16,000 x g and 4°C)
- Nitrogen evaporator

Procedure:

- Weigh approximately 20-40 mg of frozen tissue or use a cell pellet from ~1-10 million cells.
- Immediately add 1 mL of ice-cold Extraction Solution containing a known amount of internal standard (e.g., 20 ng of C17:0-CoA).[[12](#)]
- Homogenize the sample on ice until fully dispersed.
- Vortex the homogenate for 2 minutes, followed by sonication for 3 minutes.[[12](#)]
- Centrifuge at 16,000 x g for 10-15 minutes at 4°C.[[6](#)][[12](#)]
- Collect the supernatant. For improved recovery, the pellet can be re-extracted with another 0.5 mL of the extraction solvent, centrifuged, and the supernatants combined.[[12](#)]
- Dry the combined supernatant under a gentle stream of nitrogen.
- Reconstitute the dried extract in a small volume (e.g., 50-100 µL) of a suitable solvent for LC-MS analysis (e.g., 50% Methanol in water).

- Centrifuge the reconstituted sample at 14,000 x g for 10 minutes at 4°C to pellet any insoluble debris.[\[12\]](#)
- Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis

Liquid Chromatography Conditions:

- Column: A reversed-phase C8 or C18 column (e.g., Acquity UPLC BEH C8, 2.1 x 150 mm, 1.7 µm) is suitable for separating long-chain acyl-CoAs.[\[12\]](#)
- Mobile Phase A: 15 mM Ammonium Hydroxide (NH₄OH) in water.[\[12\]](#)
- Mobile Phase B: 15 mM NH₄OH in Acetonitrile.[\[12\]](#)
- Flow Rate: 0.4 mL/min.
- Injection Volume: 5-10 µL.
- Gradient:
 - Start at 20% B
 - Increase linearly to 45% B over 2.8 min
 - Decrease to 25% B over 0.2 min
 - Increase to 65% B over 1.0 min
 - Return to 20% B over 0.5 min and re-equilibrate. (Note: This gradient is an example and must be optimized for the specific column and system.)[\[12\]](#)

Mass Spectrometry Conditions:

- Instrument: Triple Quadrupole Mass Spectrometer
- Ionization Mode: Positive Electrospray Ionization (ESI+)

- Scan Type: Multiple Reaction Monitoring (MRM)
- Source Parameters: Optimize for the specific instrument (e.g., Capillary Voltage, Source Temperature, Gas Flows).
- MRM Transitions: See Table 1 for specific m/z values. Collision energies (CE) and declustering potentials (DP) must be optimized for the specific instrument to maximize signal intensity.

Data Presentation

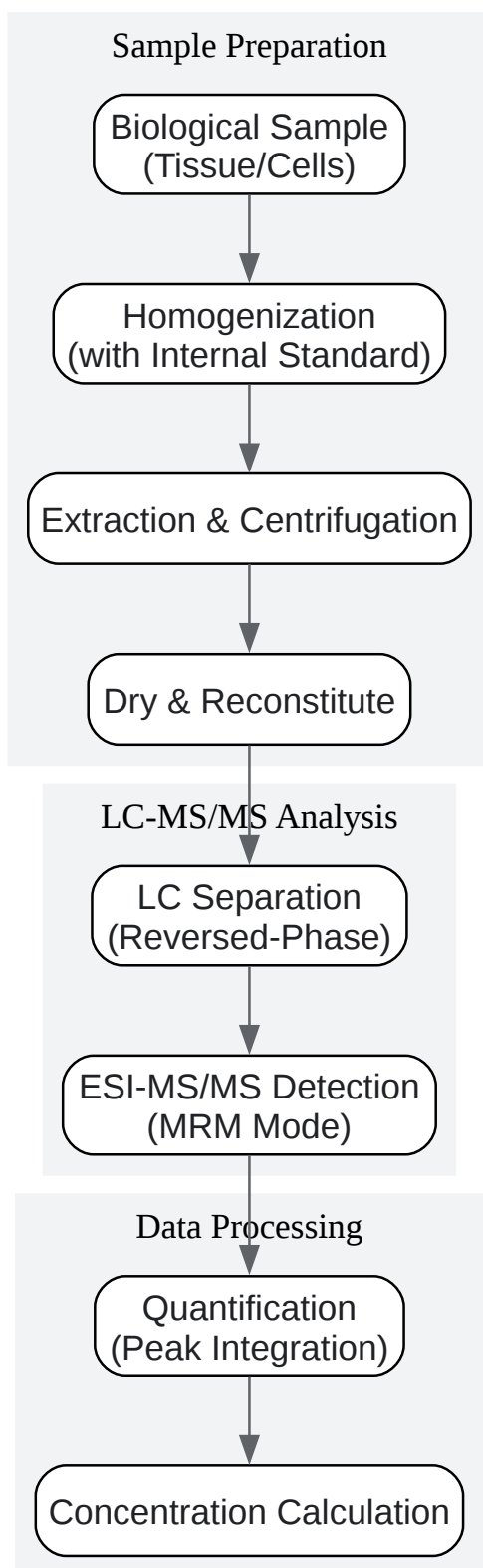
Quantitative data for the LC-MS/MS analysis of **11Z-tetradecenoyl-CoA** and a common internal standard are summarized below.

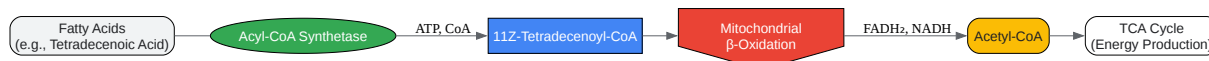
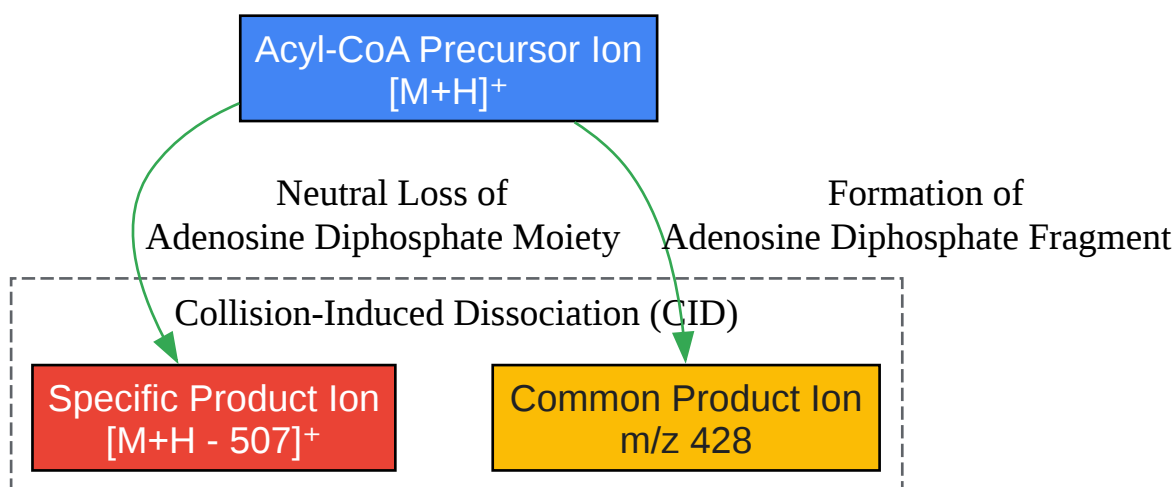
Table 1: Mass Spectrometry Parameters for MRM Analysis

Compound Name	Precursor Ion (Q1) [M+H] ⁺ (m/z)	Product Ion (Q3) (m/z)	Proposed Fragment	Declustering Potential (DP) (V)	Collision Energy (CE) (eV)
11Z-Tetradecenoyl-CoA	960.3	453.3	[M+H - 507] ⁺	80	45
11Z-Tetradecenoyl-CoA	960.3	428.0	[Adenosine 3',5'-diphosphate] ⁺	80	50
Heptadecanoyl-CoA (IS)	1020.6	513.5	[M+H - 507] ⁺	90	55
Heptadecanoyl-CoA (IS)	1020.6	428.0	[Adenosine 3',5'-diphosphate] ⁺	90	50

Note: DP and CE values are typical starting points and require instrument-specific optimization.

Mandatory Visualization Experimental Workflow





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